molecular formula C8H4ClF3O2 B1406940 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid CAS No. 1523486-08-9

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1406940
CAS No.: 1523486-08-9
M. Wt: 224.56 g/mol
InChI Key: JJGIFZFAIJZROE-UHFFFAOYSA-N
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Description

The closest compound I found is “4-Chloro-2-fluorophenylboronic acid” which is a solid substance used in laboratory chemicals . It has an empirical formula of C6H5BClFO2 .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-fluorophenylboronic acid” is 174.37 . The SMILES string is OB(O)C1=CC=C(Cl)C=C1F .


Physical and Chemical Properties Analysis

The “4-Chloro-2-fluorophenylboronic acid” has a melting point of 233.5°C to 235.5°C, a boiling point of 289.2°C, and a flash point of 128.7°C .

Scientific Research Applications

Fluorine-Containing Organic Synthesis

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid is utilized in the synthesis of various fluorine-containing organic compounds. For instance, it's used in the Reformatskii-Claisen reaction to create useful synthetic building blocks like 2,2-difluoro-4-pentenoic acid, demonstrating its role in creating versatile organic molecules with potential applications in pharmaceuticals and materials science (Greuter, Lang & Romann, 1988).

Synthesis of Biologically Active Compounds

The compound plays a crucial role in synthesizing biologically active compounds. For example, it's used as a starting material for the facile synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in creating biologically active compounds (Wei, Makowski & Rutherford, 2012).

In Chemical Synthesis and Industrial Processes

This acid derivative is also involved in the chemical synthesis and industrial processes. Its reactivity with various reagents has been studied extensively to develop novel synthetic pathways and products. This includes its reaction with styrenes to produce acetophenones containing fluorine, which are valuable in chemical industries (Nad, Talalaeva, Kazennikova & Kocheshkov, 1959).

Electrochemical Studies

The electrochemical behavior of derivatives of this compound, like difluoroacetic acid, has been studied, indicating its significance in electrochemical research. Such studies are crucial for understanding the electrochemical properties of fluorinated compounds (Inesi & Rampazzo, 1974).

Environmental Impact Studies

This compound has been examined in environmental studies, particularly in the context of its potential degradation products and their impact. Research into the atmospheric degradation of related fluorinated compounds highlights the importance of understanding the environmental behavior of such chemicals (Ellis, Mabury, Martin & Muir, 2001).

Safety and Hazards

“4-Chloro-2-fluorophenylboronic acid” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGIFZFAIJZROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
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2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
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2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

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